4,4'-(Butane-2,2-diyl)di(benzene-1,3-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) is an organic compound with the molecular formula C16H18O2. It is a type of bisphenol, which is a class of chemical compounds known for their use in the production of polycarbonate plastics and epoxy resins . This compound is characterized by two phenol groups connected by a butane bridge at the 2,2 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) typically involves the condensation reaction of phenol with butane-2,2-dione under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the butane bridge between the two phenol groups .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually heated to a specific temperature to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Scientific Research Applications
4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Studied for its potential endocrine-disrupting effects due to its structural similarity to other bisphenols.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can bind to estrogen receptors, mimicking the effects of natural hormones and potentially disrupting endocrine function.
Polymerization: Acts as a monomer in polymerization reactions, forming long chains of polycarbonate or epoxy resins through condensation reactions.
Comparison with Similar Compounds
4,4’-(Propane-2,2-diyl)diphenol (Bisphenol A): Similar structure but with a propane bridge instead of a butane bridge.
4,4’-(Butane-2,2-diyl)diphenol: Similar structure but with different substitution patterns on the phenol rings.
Uniqueness: 4,4’-(Butane-2,2-diyl)di(benzene-1,3-diol) is unique due to its specific butane bridge, which imparts distinct chemical and physical properties compared to other bisphenols. This structural difference can influence its reactivity, stability, and interaction with biological systems .
Properties
CAS No. |
144425-90-1 |
---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
4-[2-(2,4-dihydroxyphenyl)butan-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C16H18O4/c1-3-16(2,12-6-4-10(17)8-14(12)19)13-7-5-11(18)9-15(13)20/h4-9,17-20H,3H2,1-2H3 |
InChI Key |
OGTNCEBHEZGNNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=C(C=C(C=C1)O)O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.